molecular formula C20H17F4N3O6 B15023297 N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B15023297
M. Wt: 471.4 g/mol
InChI Key: JUVFFGFKZVESET-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique imidazolidinone core This compound is characterized by the presence of fluorine atoms and methoxy groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a fluorophenyl-substituted isocyanate with a trifluoromethyl-substituted amine under controlled conditions to form the imidazolidinone ring.

    Introduction of the Trimethoxybenzamide Group: The imidazolidinone intermediate is then reacted with a trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s fluorine content makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3,4,5-trimethoxybenzamide
  • N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

Uniqueness

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and methoxy groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17F4N3O6

Molecular Weight

471.4 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H17F4N3O6/c1-31-13-8-10(9-14(32-2)15(13)33-3)16(28)25-19(20(22,23)24)17(29)27(18(30)26-19)12-7-5-4-6-11(12)21/h4-9H,1-3H3,(H,25,28)(H,26,30)

InChI Key

JUVFFGFKZVESET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F

Origin of Product

United States

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